
alpha-Pyrrolidinopropiophenone (hydrochloride)
Übersicht
Beschreibung
Alpha-Pyrrolidinopropiophenone (hydrochloride), also known as α-PPP, is a stimulant drug . It affects the central nervous system and is a substituted cathinone found in bath salt blends and imitation “ecstasy” tablets . It possesses stimulant effects and is similar in structure to the synthetic cathinones MDPV and pyrovalerone .
Molecular Structure Analysis
The molecular formula of α-PPP is C13H17NO . It is structurally related to compounds such as MDPV and is one of the successors to the designer drug cathinone analog α-PVP .Chemical Reactions Analysis
In male Wistar rats, α-PPP is metabolized to a variety of products, including cathinone, the main psychoactive alkaloid of kath (Catha edulis) .Physical And Chemical Properties Analysis
The hydrochloride salt of α-PPP is a white or off-white odorless crystalline powder . The average mass is 203.280 Da .Wissenschaftliche Forschungsanwendungen
Metabolism and Toxicological Analysis Alpha-pyrrolidinopropiophenone (PPP) has been studied for its metabolism and toxicological detection, particularly in the field of forensic toxicology. PPP is extensively metabolized, leading to various metabolites like hydroxylated lactams, cathinone, and norephedrine diastereomers. The detection of these metabolites, especially 2"-oxo-PPP, is crucial for confirming PPP intake (Springer et al., 2003).
Analytical Characterization and Detection The analytical properties of alpha-pyrrolidinopropiophenone and its derivatives have been investigated using techniques like LC-QTOF-MS, GC-MS, and NMR. These studies are essential for forensic analysis and identifying these substances in biological samples, thereby aiding in the investigation of intoxication cases (Qian et al., 2017).
Pharmacological Studies Some derivatives of alpha-pyrrolidinopropiophenone, such as 4'-ethyl-2-methyl-3-pyrrolidinopropiophenone hydrochloride, have been studied for their pharmacological properties as muscle relaxants. These studies involve assessing their effects on muscle rigidity and reflexes in animal models (Morikawa et al., 1987).
Biotechnological Synthesis The biotechnological synthesis of metabolites of designer drugs like alpha-pyrrolidinopropiophenone has been explored. This method, using fission yeast expressing human cytochrome P450 enzymes, offers an alternative to complex chemical syntheses for creating reference standards for toxicological studies (Peters et al., 2009).
In Vitro and In Vivo Studies Comprehensive in vitro and in vivo studies have been conducted to understand the metabolism of alpha-pyrrolidinopropiophenone-derived drugs of abuse. These studies contribute significantly to the development of screening approaches and toxicological risk assessments (Manier et al., 2018).
Safety And Hazards
Zukünftige Richtungen
Recent years have witnessed a rapid increase in the number and prevalence of novel psychoactive substances (NPSs). Among them, pyrovalerone derivatives, including α-PPP, form a subgroup of designer cathinones endowed with highly pronounced psychostimulant effects . These deserve special attention by healthcare specialists. This review focuses on recent members of this group, their in vitro and in vivo mechanisms of action and pharmacological activities, and their main metabolic pathways . The toxic properties of pyrovalerone derivatives are summarized, along with numerous case reports of fatal and non-fatal intoxications . Pyrovalerone derivatives are also associated with a growing number of reports of DUID (driving under the influence of drugs) and multidrug abuse, suggesting that they should be considered as posing a serious threat to public health .
Eigenschaften
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO.ClH/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12;/h2-4,7-8,11H,5-6,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCZQKJXTMYEQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347643 | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Pyrrolidinopropiophenone (hydrochloride) | |
CAS RN |
92040-10-3 | |
| Record name | alpha-Pyrrolidinopropiophenone(hydrochloride) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092040103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-propanone hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 92040-10-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-PYRROLIDINOPROPIOPHENONE(HYDROCHLORIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR65F46FM8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





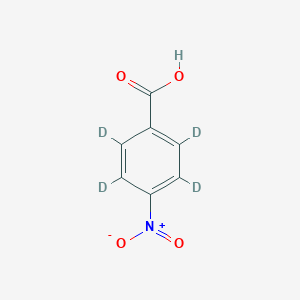
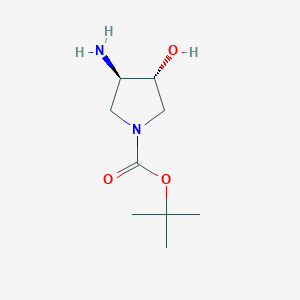

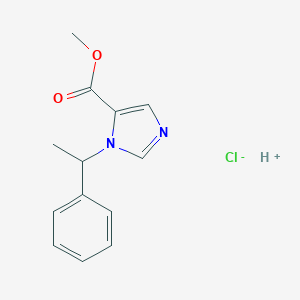

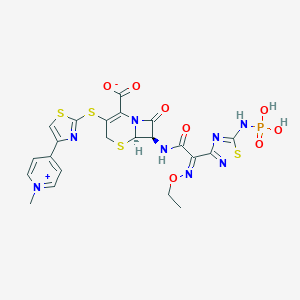

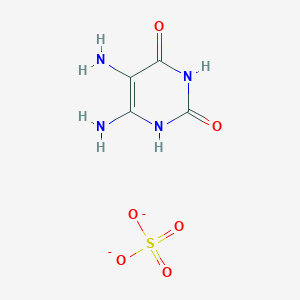


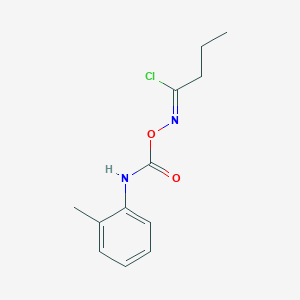
![5-Bromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B129225.png)